molecular formula C16H20ClN3O3S B2441266 2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185147-42-5

2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2441266
CAS RN: 1185147-42-5
M. Wt: 369.86
InChI Key: QNMQVTMLHYTQFJ-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and other conditions .


Synthesis Analysis

The synthesis of benzamide compounds often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involving benzamide compounds are diverse. For instance, some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : A method for synthesizing novel derivatives that incorporate the thiazolo[5,4-c]pyridin moiety involves various chemical reactions that yield compounds with potential biological activities. These derivatives have been synthesized and tested against bacterial and fungal species, showing moderate effects, indicating their relevance in antimicrobial research (Abdel‐Aziz et al., 2008).

  • Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis in producing isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds possessing valuable biological activities, demonstrates the applicability of advanced synthesis techniques in creating structurally complex and biologically relevant compounds (Youssef et al., 2012).

  • Computational Elucidation of Synthesis Mechanisms : A study on the synthesis of 1,8-naphthyridine and isoxazole derivatives provided not only new synthetic pathways but also used computational methods to elucidate the reaction mechanisms, highlighting the role of computational chemistry in understanding and optimizing synthetic processes (Guleli et al., 2019).

  • Antimicrobial and Antioxidant Activities : Compounds synthesized from the pyridine and fused pyridine derivatives have been screened for their antimicrobial and antioxidant activities. These studies reveal that such compounds can serve as a basis for the development of new drugs with potential applications in treating infections and diseases related to oxidative stress (Flefel et al., 2018).

  • Anti-inflammatory Agents : The synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents starting from citrazinic acid showcases the therapeutic potential of such derivatives. Pharmacological screenings have shown that many of these compounds exhibit good anti-inflammatory activity, comparable to standard drugs like Prednisolone® (Amr et al., 2007).

Future Directions

Benzamide compounds have a wide range of applications in various fields, including medicine, industry, biology, and potential drug industries . Therefore, future research could focus on exploring new applications and improving the synthesis and characterization methods of these compounds.

properties

IUPAC Name

2,3-dimethoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S.ClH/c1-19-8-7-11-13(9-19)23-16(17-11)18-15(20)10-5-4-6-12(21-2)14(10)22-3;/h4-6H,7-9H2,1-3H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQVTMLHYTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

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